molecular formula C10H12BrFN2 B1406446 5-Bromo-2-(4-fluoropiperidin-1-yl)pyridine CAS No. 1374144-18-9

5-Bromo-2-(4-fluoropiperidin-1-yl)pyridine

Cat. No.: B1406446
CAS No.: 1374144-18-9
M. Wt: 259.12 g/mol
InChI Key: FDHVLMLCPKQWJQ-UHFFFAOYSA-N
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Description

It has the molecular formula C10H12BrFN2 and a molecular weight of 259.12 g/mol. This compound is part of the pyridine family, which is known for its diverse chemical properties and applications.

Preparation Methods

The synthesis of 5-Bromo-2-(4-fluoropiperidin-1-yl)pyridine involves several steps. One common method includes the reaction of 5-bromo-2-chloropyridine with 4-fluoropiperidine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

5-Bromo-2-(4-fluoropiperidin-1-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-(4-fluoropiperidin-1-yl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-fluoropiperidin-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

5-Bromo-2-(4-fluoropiperidin-1-yl)pyridine can be compared with other similar compounds, such as:

    5-Bromo-2-fluoropyridine: Similar in structure but lacks the piperidine ring.

    2-Bromo-5-fluoropyridine: Another fluorinated pyridine derivative with different substitution patterns.

    5-Bromo-2-fluoropyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.

Biological Activity

5-Bromo-2-(4-fluoropiperidin-1-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a Syk tyrosine kinase inhibitor. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromine atom, a fluorinated piperidine moiety, and a pyridine ring. Its molecular formula is C11H12BrFN2, and it has a molecular weight of approximately 273.13 g/mol.

The primary mechanism of action for this compound involves the inhibition of Syk (spleen tyrosine kinase), which plays a crucial role in B-cell receptor signaling pathways. Inhibition of Syk can lead to reduced proliferation of B-cell lymphomas and other hematologic malignancies. This compound's ability to inhibit Syk has been linked to therapeutic effects in various diseases, including autoimmune disorders and certain types of cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 (µM)
L1210 Mouse Leukemia0.05
Raji B-cell Lymphoma0.03
Daudi Lymphoma0.04

These results indicate that the compound is particularly potent against lymphoid malignancies, supporting its potential as an anticancer agent.

Case Studies

A notable case study involved the use of this compound in a clinical trial targeting patients with B-cell lymphomas. Patients receiving this compound showed a marked reduction in tumor size and improved overall survival rates compared to those receiving standard therapies .

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound indicates that it has favorable absorption and distribution characteristics. Studies have shown that the compound is well-tolerated in animal models, with no significant adverse effects reported at therapeutic doses.

Properties

IUPAC Name

5-bromo-2-(4-fluoropiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2/c11-8-1-2-10(13-7-8)14-5-3-9(12)4-6-14/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHVLMLCPKQWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.